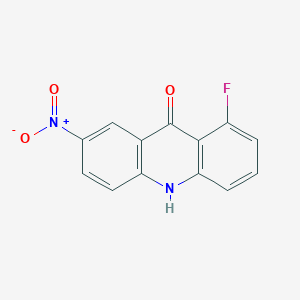
2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of multiple chlorine atoms and a carboxamide group, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4-dichloroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Hydrolysis: Corresponding carboxylic acid.
Applications De Recherche Scientifique
2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trichloropyrimidine
- 2,4-Dichloropyrimidine
- 2,6-Dichloropyridine
Uniqueness
2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
87847-96-9 |
|---|---|
Formule moléculaire |
C11H4Cl5N3O |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2,4,6-trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H4Cl5N3O/c12-4-1-2-6(5(13)3-4)17-10(20)7-8(14)18-11(16)19-9(7)15/h1-3H,(H,17,20) |
Clé InChI |
AYOVPOINOLEXTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
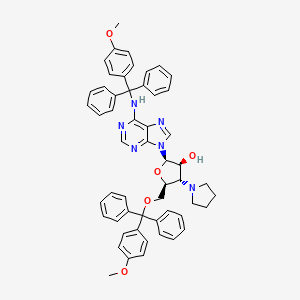
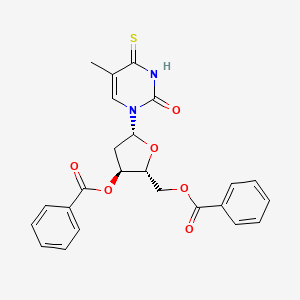
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)

![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
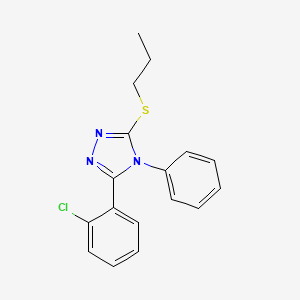
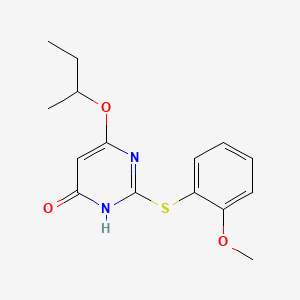
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
